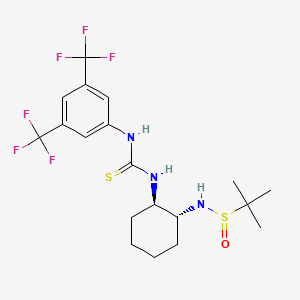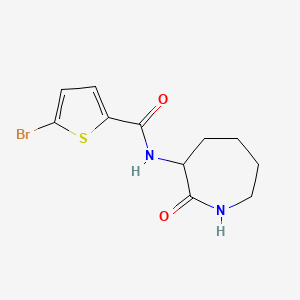
5-bromo-N-(2-oxoazepan-3-yl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-N-(2-oxoazepan-3-yl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound, with the molecular formula C11H13BrN2O2S, has garnered interest due to its potential biological activities and unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-oxoazepan-3-yl)thiophene-2-carboxamide typically involves the reaction of 5-bromothiophene-2-carboxylic acid with 2-oxoazepane-3-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
5-Bromo-N-(2-oxoazepan-3-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with different nucleophiles through reactions such as Suzuki-Miyaura cross-coupling.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts and boronic acids are commonly used reagents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution Products: Various aryl or heteroaryl derivatives depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols and thioethers.
科学的研究の応用
5-Bromo-N-(2-oxoazepan-3-yl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound’s thiophene moiety makes it useful in the development of organic semiconductors and light-emitting diodes (OLEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
作用機序
The exact mechanism of action of 5-bromo-N-(2-oxoazepan-3-yl)thiophene-2-carboxamide is not fully elucidated. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to its biological effects. The thiophene ring and the amide group play crucial roles in its binding affinity and activity .
類似化合物との比較
Similar Compounds
5-Bromo-2-thiophenecarboxaldehyde: Another thiophene derivative with applications in organic synthesis.
5-Bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide: A similar compound used in medicinal chemistry.
Uniqueness
5-Bromo-N-(2-oxoazepan-3-yl)thiophene-2-carboxamide is unique due to its combination of the thiophene ring with an azepane moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications .
特性
分子式 |
C11H13BrN2O2S |
|---|---|
分子量 |
317.20 g/mol |
IUPAC名 |
5-bromo-N-(2-oxoazepan-3-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C11H13BrN2O2S/c12-9-5-4-8(17-9)11(16)14-7-3-1-2-6-13-10(7)15/h4-5,7H,1-3,6H2,(H,13,15)(H,14,16) |
InChIキー |
VUAUEIVCQYKBKL-UHFFFAOYSA-N |
正規SMILES |
C1CCNC(=O)C(C1)NC(=O)C2=CC=C(S2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


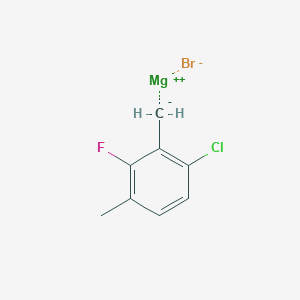
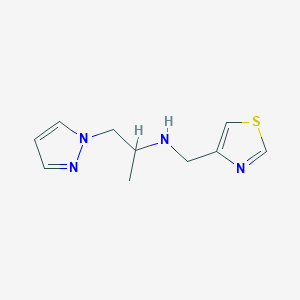
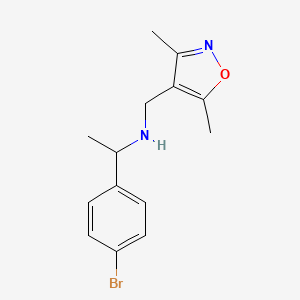
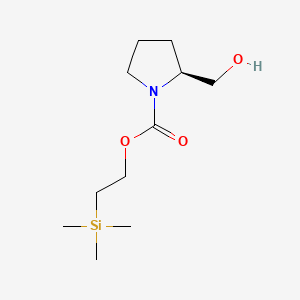
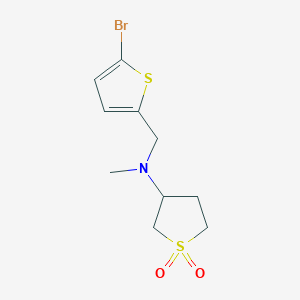
![N-(pyridin-2-ylmethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B14897190.png)
![4-[(4-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14897191.png)
![3-(((6-Chloropyridin-3-yl)methyl)thio)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14897196.png)
![5,7-Dibromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B14897200.png)
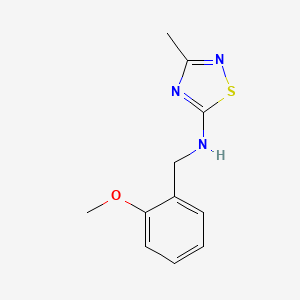
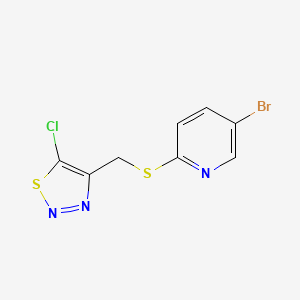
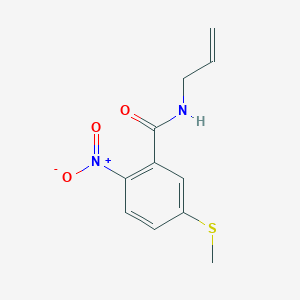
![(S)-4-Chloro-5-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(1H)-one](/img/structure/B14897230.png)
